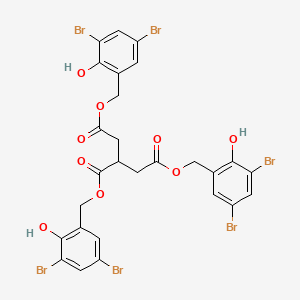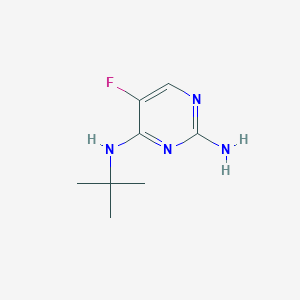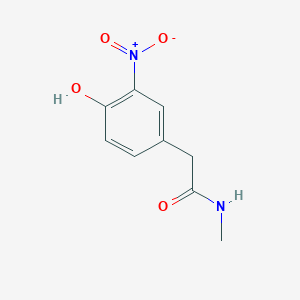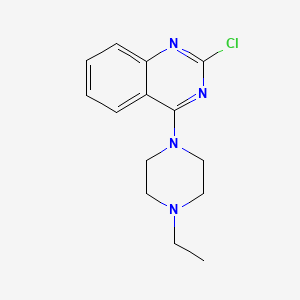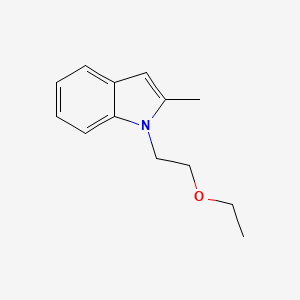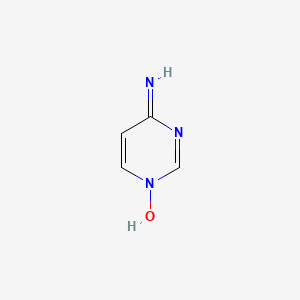
4-aminopyrimidine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-aminopyrimidine N-oxide is a heterocyclic organic compound that features a pyrimidine ring with an amino group at the 4-position and an oxide group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminopyrimidine N-oxide typically involves the oxidation of 4-Aminopyrimidine. One common method is the use of hydrogen peroxide as an oxidizing agent under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where 4-Aminopyrimidine is reacted with an oxidizing agent in a reactor. The reaction conditions are carefully monitored to maintain consistency in product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-aminopyrimidine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or even to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives such as pyrimidine dioxides.
Reduction: Reduced derivatives such as 4-Aminopyrimidine.
Substitution: Substituted pyrimidines with various functional groups.
Applications De Recherche Scientifique
4-aminopyrimidine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-aminopyrimidine N-oxide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation or cancer progression, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
4-Aminopyridine: Another heterocyclic compound with similar structural features but different chemical properties.
2-Aminopyrimidine: A compound with the amino group at the 2-position, leading to different reactivity and applications.
4-Aminopyrimidine-5-carbaldehyde: A derivative with an aldehyde group, used in the synthesis of more complex molecules.
Uniqueness: 4-aminopyrimidine N-oxide is unique due to the presence of the oxide group at the 1-position, which imparts distinct chemical reactivity and potential applications compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C4H5N3O |
|---|---|
Poids moléculaire |
111.10 g/mol |
Nom IUPAC |
1-hydroxypyrimidin-4-imine |
InChI |
InChI=1S/C4H5N3O/c5-4-1-2-7(8)3-6-4/h1-3,5,8H |
Clé InChI |
LVLCDKXOAFVTRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=NC1=N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


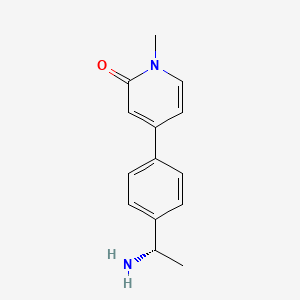
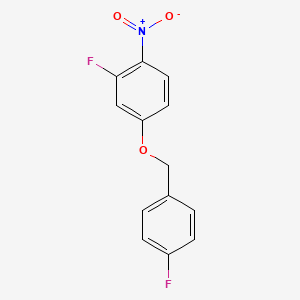

![3-Ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene](/img/structure/B8319291.png)
![methyl 2-[(benzyloxy)methyl]-L-prolinate](/img/structure/B8319301.png)
